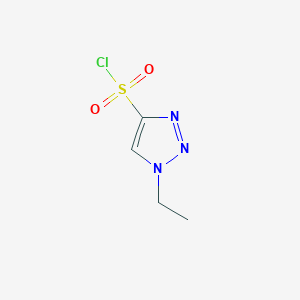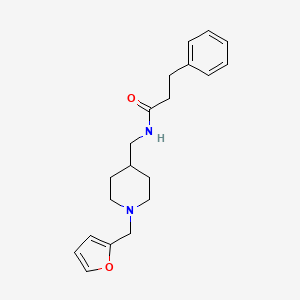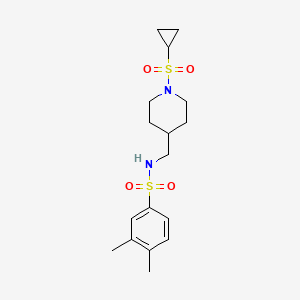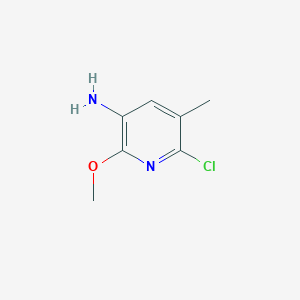
1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C4H6ClN3O2S . It has a molecular weight of 195.63 . This compound belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms .
Synthesis Analysis
Triazoles, including “1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride”, can be synthesized through several methods. One common method involves the use of electrophiles and nucleophiles to accommodate a broad range of substituents around the core structures . This process is known for its high regioselectivity, good functional group tolerance, and wide substrate scope .Molecular Structure Analysis
The molecular structure of “1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride” can be represented by the InChI code: 1S/C4H6ClN3O2S/c1-2-8-3-4(6-7-8)11(5,9)10/h3H,2H2,1H3 . This indicates the connectivity and hydrogen placement in the molecule .Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
1,2,3-Triazole derivatives, including those with sulfonyl groups, have shown biological importance in medicinal chemistry and drug design. For example, the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through a sulfonamidation reaction has been explored. This synthesis procedure is noted for its high yield, excellent regioselectivity, and clean reaction profile. The synthesized sulfonamide exhibited moderate activity against various cancer cell lines, demonstrating its potential in anticancer research (Salinas-Torres et al., 2022).
Reactivity and Novel Synthetic Approaches
The reactivity of 1,2,3-triazoles towards sulfonyl chlorides has been studied, highlighting novel approaches to synthesize 1- and 2-sulfonyl-1,2,3-triazoles. This study provides insights into regioisomeric mixtures and the influence of various factors on the product's formation, essential for developing new synthetic methodologies (Beryozkina et al., 2015).
Polysubstituted Pyrroles Synthesis
A method involving 1-sulfonyl-1,2,3-triazoles reacting with allenes in the presence of a nickel(0) catalyst has been developed to produce polysubstituted pyrroles. This innovative approach utilizes the initial formation of isopyrroles and their further transformation into a wide range of polysubstituted pyrroles, showcasing the versatility of 1,2,3-triazole derivatives in synthesizing complex heterocyclic compounds (Miura et al., 2013).
Surface Activity and Antibacterial Properties
The synthesis of 1,2,4-triazole derivatives, including those from reactions involving sulfonyl chlorides, has demonstrated significant antimicrobial activity and potential as surface-active agents. These findings suggest the utility of triazole derivatives in developing new antimicrobial agents and materials with specialized surface properties (El-Sayed, 2006).
Mécanisme D'action
Target of Action
The primary target of 1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride: interacts with its target, the carbonic anhydrase-II enzyme, by binding directly to the active site residues . This interaction inhibits the enzyme’s activity, thereby affecting the hydration of carbon dioxide.
Biochemical Pathways
The inhibition of the carbonic anhydrase-II enzyme by 1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride affects the carbon dioxide hydration pathway . This can lead to changes in pH balance within the body, impacting various physiological processes.
Result of Action
The molecular and cellular effects of 1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride ’s action primarily involve the inhibition of the carbonic anhydrase-II enzyme . This can lead to changes in the hydration of carbon dioxide, potentially affecting pH balance and related physiological processes.
Propriétés
IUPAC Name |
1-ethyltriazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-2-8-3-4(6-7-8)11(5,9)10/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVELZTNYGZTNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2572683.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)
![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)

![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2572697.png)


![methyl 5-((5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2572704.png)
![1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2572705.png)
![4-[4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2572706.png)